molecular formula C11H13IN4O4 B1582133 5-Iodotubercidin CAS No. 24386-93-4

5-Iodotubercidin

Cat. No. B1582133
CAS RN: 24386-93-4
M. Wt: 392.15 g/mol
InChI Key: WHSIXKUPQCKWBY-IOSLPCCCSA-N
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Description

5-Iodotubercidin (also known as NSC 113939 or 5-ITu) is a potent adenosine kinase inhibitor with an IC50 of 26 nM . It inhibits various kinases including nucleoside transporter, CK1, insulin receptor tyrosine kinase, phosphorylase kinase, PKA, CK2, and PKC . It is a nucleoside derivative containing a ribose derivative which is n-glycosylated to a pyrrolopyrimidine .


Synthesis Analysis

The synthesis of 5-Iodotubercidin involves radioiodination of tubercidin with 131 I using the chloramine-T method .


Molecular Structure Analysis

The molecular formula of 5-Iodotubercidin is C11H13IN4O4 . It belongs to the class of organic compounds known as pyrrolopyrimidine nucleosides and nucleotides . These are nucleoside derivatives containing a ribose derivative which is n-glycosylated to a pyrrolopyrimidine .


Chemical Reactions Analysis

5-Iodotubercidin is known to initiate glycogen synthesis in isolated hepatocytes by causing inactivation of phosphorylase and activation of glycogen synthase . It also inhibits CK1, insulin receptor tyrosine kinase, phosphorylase kinase, PKA, CK2, PKC, and Haspin .


Physical And Chemical Properties Analysis

The molecular weight of 5-Iodotubercidin is 392.15 . Its molecular formula is C11H13IN4O4 .

Scientific Research Applications

Inhibition of Mitotic Kinase Haspin

5-Iodotubercidin (5-iTU) is a useful and classical chemical probe for the investigation of haspin activity . Haspin, a human mitotic kinase, is considered a promising target for various diseases including cancers . The binding affinity of 5-iTU and haspin is high, relying on the strong halogen aromatic π interaction between 5-iTU and gatekeeper Phe605 . This interaction is crucial for the inhibitory mechanism of 5-iTU .

Detection of Adenosine Kinase

5-Iodotubercidin is a prototype adenosine kinase (AK) inhibitor with potent anti-seizure activity in rodent epilepsy models . It has been used for the detection and quantification of AK in in vitro studies . The inhibition of AK decreases reuptake and results in increased extracellular Ado concentrations .

Inhibition of Retinoblastoma Cells

5-Iodotubercidin has been used for the inhibition of retinoblastoma cells . Retinoblastoma is a rare type of eye cancer that usually develops in early childhood, typically before the age of 5 .

Inhibition of Astroglial Cultures

Astroglial cells, or astrocytes, are a type of cell in the brain and spinal cord. They are a key component of the blood-brain barrier and contribute to the brain’s metabolic function . 5-Iodotubercidin has been used for the inhibition of astroglial cultures .

Inhibition of Adenosine Kinase in Human Umbilical Vein Endothelial Cells (HUVECs)

5-Iodotubercidin has been used for the inhibition of adenosine kinase in human umbilical vein endothelial cells (HUVECs) . HUVECs are often used as a model system for the study of the function and pathology of endothelial cells .

Induction of DNA Damage

5-Iodotubercidin could cause DNA damage, verified by induction of DNA breaks and nuclear foci positive for γH2AX and TopBP1, activation of Atm and Chk2, and S15 phosphorylation and up-regulation of p53 . As such, 5-Iodotubercidin induces G2 cell cycle arrest in a p53-dependent manner .

Safety And Hazards

5-Iodotubercidin is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSIXKUPQCKWBY-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865150
Record name 5-Iodotubercidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodotubercidin

CAS RN

24386-93-4
Record name 5-Iodotubercidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24386-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodotubercidin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-iodotubercidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Iodotubercidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 5-Iodotubercidin (5-ITu) primarily acts as an adenosine kinase (ADK) inhibitor. [, , , , , ] By blocking ADK, 5-ITu prevents the phosphorylation of adenosine, leading to an increase in intracellular adenosine levels. [, , , ] This increase in adenosine can then activate adenosine receptors, which are involved in a variety of physiological processes, including neurotransmission, inflammation, and cardiovascular function. [, , ] Additionally, 5-ITu has been shown to inhibit other kinases, such as Haspin, and interfere with NFκB signaling, leading to a variety of downstream effects depending on the cell type and context. [, , , ]

A: While the provided abstracts do not delve into detailed spectroscopic data, the molecular formula of 5-Iodotubercidin is C14H15IN4O4, and its molecular weight is 418.2 g/mol. [] Structural details can be further explored in the referenced articles for a comprehensive understanding.

ANone: The provided abstracts primarily focus on the biological activity and mechanism of action of 5-ITu. Information regarding its material compatibility, stability, performance, and specific applications under various conditions is not extensively discussed within these research papers.

A: 5-Iodotubercidin itself is not generally recognized for its catalytic properties. Its primary mode of action is through inhibition of specific kinases like ADK and Haspin, thereby interfering with cellular processes. [, , , ] Further research may explore its potential in catalytic applications, but the provided information focuses on its role as an inhibitor.

A: Yes, computational studies have been employed to investigate the interactions of 5-ITu and its derivatives. Molecular docking studies were used to understand its binding mode with human adenosine kinase (hAdK), and molecular dynamics (MD) simulations provided insights into its binding stability and interaction energy. [, ] QSAR model development and detailed binding energy calculations, particularly concerning halogen-aromatic π interactions, have also been explored. []

A: SAR studies have explored modifications of the 5-ITu structure, particularly at the 5' position and with substitutions on the 7-deazaadenine ring. [, , ] Adding a 5'-amino group significantly increased potency against ADK. [] Substituting the iodine with other halogens (F, Cl, Br) showed a trend of increasing activity with halogen size (F < Cl < Br < I), highlighting the importance of halogen-aromatic π interactions for binding and residence time. []

A: While some studies mention the development of resistance to related compounds, such as the adenosine kinase-deficient L1210/T cell line showing resistance to triciribine phosphate, the information specifically relating to 5-ITu resistance mechanisms and cross-resistance is limited within the provided abstracts. [] Further research is required to understand the development of resistance and its implications for 5-ITu efficacy.

ANone: Information regarding the detailed toxicological and safety profile of 5-Iodotubercidin, including specific data on toxicity, adverse effects, and potential long-term consequences, is limited within the provided abstracts. Further research focusing on safety and toxicity assessments is crucial for a comprehensive understanding of its potential risks and benefits.

A: While the provided abstracts lack a historical overview, they highlight 5-ITu's importance as a research tool. Identified as a potent ADK inhibitor, 5-ITu has been crucial in understanding adenosine signaling pathways and their roles in various physiological and pathological conditions, including cancer, epilepsy, and inflammation. [, , , , , ] Its use in research has contributed significantly to the development of novel therapeutic strategies targeting these conditions.

A: The provided research demonstrates clear interdisciplinary applications of 5-ITu, involving biochemistry, pharmacology, and cell biology to study its mechanisms of action and potential therapeutic uses. [, , , ] Its use spans various fields, including oncology, neurology, and immunology, highlighting the collaborative nature of research using 5-ITu as a valuable tool. [, , , , ] Further exploration of its properties may reveal additional cross-disciplinary applications and foster further collaboration across scientific fields.

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